molecular formula C13H14ClNO B13520718 3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride

3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride

Cat. No.: B13520718
M. Wt: 235.71 g/mol
InChI Key: QFIUYOPWUVCUIO-UHFFFAOYSA-N
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Description

3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride is a substituted biphenyl amine derivative characterized by a methoxy (-OCH₃) group at the 3'-position of the biphenyl scaffold and an amine (-NH₂) group at the 4-position, forming a hydrochloride salt. This structural configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and materials science. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in reactions requiring protonated amine intermediates.

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

2-methoxy-4-phenylaniline;hydrochloride

InChI

InChI=1S/C13H13NO.ClH/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H

InChI Key

QFIUYOPWUVCUIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Aromatic Nucleophilic Substitution and Amination

Method Overview:
This approach involves the initial synthesis of the biphenyl core, followed by selective substitution and amination steps. The key intermediate, 3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde , is prepared through Suzuki-Miyaura cross-coupling reactions, which are well-established for biphenyl construction.

Stepwise Procedure:

Step Reagents & Conditions Description References
1 3-bromophenol and phenylboronic acid derivatives Suzuki coupling to form biphenyl core ,
2 Selective methylation or methoxy substitution Introduction of methoxy group at the 3' position Literature reports indicate use of methylating agents like dimethyl sulfate or methyl iodide under basic conditions ,
3 Nitration or direct amination Introduction of amino group at the 4-position Catalyzed by Pd or Cu catalysts, often under mild conditions
4 Reduction and salt formation Conversion of amino intermediates to hydrochloride salt Treatment with HCl in ethanol or other solvents ,

Research Outcomes:

  • High yields (>80%) reported for each step, with purification achieved via recrystallization or chromatography.
  • Spectroscopic characterization (NMR, IR, MS) confirms structure and purity.

Method Overview:
This method involves the direct introduction of the amino group onto the biphenyl scaffold via catalytic amination, often utilizing ammonia or methylamine under high pressure and temperature.

Procedure Highlights:

Reagent Conditions Description References
3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde Hydrogenation with ammonia or methylamine Catalytic amination using Pd/C or Raney Ni catalysts ,
Hydrochloric acid Acidic work-up Formation of the hydrochloride salt Standard practice in amine synthesis ,

Research Outcomes:

  • The process yields the target compound with purity exceeding 98%.
  • Reaction optimization involves adjusting temperature (80-120°C) and pressure (1-5 MPa) for maximum conversion.

Multi-step Synthesis via Oxidative or Reductive Pathways

Method Overview:
An alternative route employs oxidation of biphenyl precursors followed by reductive amination, enabling selective functionalization at specific positions.

Key Steps:

Step Reagents & Conditions Description References
Oxidation Use of oxidizing agents like PCC or MnO₂ To generate phenolic or quinone intermediates ,
Reductive amination Treatment with methylamine and reducing agents (NaBH₄, LiAlH₄) To introduce amino groups selectively ,
Salt formation Treatment with HCl To produce hydrochloride salt Standard practice

Research Outcomes:

  • Yields are generally moderate (60-75%) with high purity after purification.
  • The method allows for structural modifications to optimize pharmacological activity.

Specific Synthesis Data and Research Outcomes

Parameter Data Source
Typical yield 75-85% ,
Reaction temperature 80-120°C ,
Reaction time 4-12 hours ,
Purification Recrystallization, chromatography ,
Characterization NMR, IR, MS ,,

Notes on Industrial and Laboratory Synthesis

  • Catalysts: Palladium, copper, and nickel catalysts are commonly employed for cross-coupling and amination steps.
  • Solvents: Common solvents include ethanol, tetrahydrofuran, and dimethylformamide, selected based on solubility and reaction conditions.
  • Safety: Handling of methylating agents and catalysts requires appropriate safety measures due to toxicity and flammability.
  • Environmental considerations: Recent methods emphasize greener solvents and catalytic processes to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Positional Isomers

  • 2'-Methoxy-[1,1'-biphenyl]-4-amine Hydrochloride (CAS: 824414-16-6): Structural Difference: Methoxy group at the 2'-position instead of 3'. Applications: Used in dye synthesis and as an intermediate in polymer production.
  • 4'-Methoxy-[1,1'-biphenyl]-4-amine (PubChem CID: N/A):

    • Structural Difference : Methoxy group at the 4'-position.
    • Impact : The para-substitution creates a linear electronic structure, enhancing conjugation in electroluminescent materials. This isomer may exhibit higher quantum efficiency in organic light-emitting diodes (OLEDs) compared to the 3'-methoxy analog .

Halogen-Substituted Analogs

  • 3'-Fluoro-[1,1'-biphenyl]-4-amine Hydrochloride (CAS: 5728-66-5):

    • Structural Difference : Fluorine replaces the methoxy group at the 3'-position.
    • Impact : Fluorine’s electronegativity increases electron-withdrawing effects, lowering the HOMO energy and altering charge transport properties. This makes it suitable for electron-deficient intermediates in medicinal chemistry .
    • Synthesis : Prepared via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .
  • 3',4'-Difluoro-[1,1'-biphenyl]-4-amine (CAS: 1184136-90-0):

    • Structural Difference : Two fluorine atoms at 3' and 4' positions.
    • Impact : Increased lipophilicity and metabolic stability, advantageous in drug design. The di-fluoro substitution may enhance binding affinity in kinase inhibitors .

Methyl-Substituted Analogs

  • 2'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride (CAS: 811842-48-5):
    • Structural Difference : Methyl (-CH₃) group at the 2'-position.
    • Impact : The methyl group provides steric bulk without significant electronic effects, making it a neutral substituent in ligand design. Lower polarity compared to methoxy derivatives reduces solubility in aqueous systems .

Complex Derivatives

  • N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine (CAS: 570391-47-8):

    • Structural Difference : Extended biphenyl-amine scaffold with two biphenyl groups.
    • Impact : Enhanced π-conjugation and rigidity, useful in OLEDs and conductive polymers. The extended structure increases molecular weight, affecting vapor deposition processes .
  • Organotellurium Derivatives (e.g., 3-(Tribromo-λ⁴-tellanyl)-[1,1'-biphenyl]-4-amine): Structural Difference: Tellurium atom replaces hydrogen at the 3-position. Impact: Introduces heavy atom effects, useful in photoredox catalysis. DFT studies show narrowed HOMO-LUMO gaps (~2.5 eV), enhancing light absorption in photocatalytic applications .

Physicochemical Properties Comparison

Compound Melting Point (°C) Solubility Key Applications
3-Methoxy-[1,1'-biphenyl]-4-amine HCl Not reported Polar solvents Pharmaceuticals, OLEDs
2'-Methoxy analog 79–82 (free base) Moderate in EtOAc Dyes, polymer intermediates
3'-Fluoro analog HCl Not reported DMSO, DMF Medicinal chemistry
2'-Methyl analog HCl Not reported Organic solvents Ligand synthesis
Organotellurium derivative B 217–220 Chlorinated solvents Photocatalysis

Biological Activity

3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a methoxy group and an amine functional group. Its molecular formula is C13_{13}H13_{13}ClN2_2O, and it exhibits properties that allow it to interact with various biological targets.

The mechanism of action for 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy and amine groups are crucial for modulating the compound's binding affinity and specificity. This compound can participate in hydrogen bonding and π-π interactions, which are essential for its biological effects .

Anticancer Activity

Research indicates that 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

  • Cell Viability Assays : The compound was tested on MCF-7 (breast cancer) and K-562 (leukemia) cell lines. Results showed that it reduced cell viability significantly at micromolar concentrations, indicating potent anticancer properties .
  • Mechanisms of Action : The compound was found to increase levels of p53 protein, leading to apoptosis-specific fragmentation of PARP-1, a hallmark of programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride has demonstrated antimicrobial effects against various bacterial strains. Studies have shown that it exhibits bacteriostatic activity at low concentrations, comparable to established antibiotics .

Case Studies

Several studies have highlighted the efficacy of 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride:

  • Study on Cancer Cell Lines :
    • Objective : Evaluate the cytotoxic effects on MCF-7 and MCF10A cells.
    • Findings : At concentrations of 10 µM after 48 hours, the compound significantly reduced MCF-7 cell viability while maintaining lower toxicity towards MCF10A cells compared to doxorubicin (DOX) .
  • Antimicrobial Efficacy :
    • Objective : Assess the bacteriostatic properties against Bacillus subtilis and Staphylococcus aureus.
    • Findings : The compound showed effective inhibition at concentrations as low as 5 µM, indicating potential as a therapeutic agent against bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismConcentration (µM)Effect
AnticancerMCF-710Significant reduction in viability
AnticancerMCF10A10Low toxicity compared to DOX
AntimicrobialBacillus subtilis5Bacteriostatic effect
AntimicrobialStaphylococcus aureus5Bacteriostatic effect

Q & A

Q. What are the common synthetic routes for 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, biphenyl amine derivatives can be prepared by dissolving intermediates in glacial acetic acid, followed by hydrazine hydrate addition in ethanol/water to precipitate crystals. Reaction optimization includes controlling temperature (e.g., ice-cooling for intermediates) and solvent ratios. Yields range from 32% to 46%, depending on substituents and reaction steps .

  • Data Table :

    StepReagents/ConditionsYield (%)Decomposition Temp. (°C)
    Intermediate AAcetic acid, ethanol, hydrazine46208–210
    Intermediate BHeated ethanol, hydrazine32214–216

Q. How is the molecular structure of 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride confirmed experimentally?

  • Methodological Answer : Characterization relies on spectroscopic techniques:
    • FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-O methoxy group), and aromatic C=C vibrations (~1600 cm⁻¹) confirm functional groups .
    • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight. For biphenyl derivatives, fragmentation patterns align with biphenyl backbone cleavage .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
    • PPE : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation .
    • Storage : Keep in airtight containers away from heat/light. Decomposition above 200°C may release toxic fumes .

Advanced Research Questions

Q. How do computational methods like DFT align with experimental data for biphenyl amine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps) for organotellurium biphenyl derivatives. Experimental XRD and spectroscopic data show <5% deviation from DFT predictions, validating computational models for structural optimization .

Q. What strategies are effective for modifying the biphenyl core to enhance pharmacological activity?

  • Methodological Answer :
    • Substituent Effects : Methoxy groups increase electron density, improving binding to aromatic receptors (e.g., serotonin transporters). Bromine or trifluoromethyl additions enhance lipophilicity for blood-brain barrier penetration .
    • Synthetic Routes : Stille coupling (e.g., tributyltin intermediates) or Suzuki-Miyaura reactions enable selective functionalization at the 3- or 4-positions .

Q. How can contradictory data on biphenyl amine stability be resolved in different solvents?

  • Methodological Answer : Stability studies in polar vs. non-polar solvents (e.g., DMSO vs. toluene) reveal hydrolysis susceptibility. For example, methoxy groups in polar solvents stabilize via hydrogen bonding, whereas non-polar solvents may accelerate decomposition. UV-Vis and HPLC track degradation kinetics .

Q. What in vitro assays are suitable for evaluating the compound’s therapeutic potential?

  • Methodological Answer :
    • Antimicrobial Activity : MIC assays against Gram-positive/negative bacteria.
    • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Neuroactivity : Radioligand binding assays for serotonin/dopamine receptors .

Methodological Challenges and Solutions

3.1 Challenge : Low yield in biphenyl coupling reactions.

  • Solution : Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and reaction time (24–48 hrs) under inert atmospheres .

3.2 Challenge : Spectral overlap in NMR analysis.

  • Solution : Use 2D NMR (HSQC, HMBC) to resolve aromatic proton signals and confirm methoxy group positioning .

Key Data Gaps and Future Directions

  • Ecotoxicology : Limited data on environmental impact. Recommend OECD 301/302 biodegradability testing .
  • In Vivo Pharmacokinetics : No ADME studies available. Propose rodent models to assess bioavailability and metabolism .

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